Cas no 1185767-17-2 (5-ethenyl-4-fluoropyridin-2-amine)

5-Ethenyl-4-fluoropyridin-2-amine is a fluorinated pyridine derivative characterized by its reactive ethenyl and amine functional groups. The presence of fluorine enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features allow for further functionalization, enabling applications in cross-coupling reactions and heterocyclic chemistry. The compound exhibits moderate stability under standard conditions, facilitating handling in organic synthesis. Its distinct substitution pattern offers selectivity advantages in nucleophilic and electrophilic transformations. Researchers may find utility in developing bioactive molecules due to its balanced reactivity profile. Proper storage under inert conditions is recommended to preserve its integrity.
5-ethenyl-4-fluoropyridin-2-amine structure
1185767-17-2 structure
Product name:5-ethenyl-4-fluoropyridin-2-amine
CAS No:1185767-17-2
MF:C7H7FN2
MW:138.142284631729
CID:6635161
PubChem ID:55283842

5-ethenyl-4-fluoropyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-ethenyl-4-fluoropyridin-2-amine
    • 4-Fluoro-5-vinylpyridin-2-amine
    • 2-Pyridinamine, 5-ethenyl-4-fluoro-
    • AWBJOOLZCYHXCJ-UHFFFAOYSA-N
    • AKOS006347137
    • 1185767-17-2
    • 4-fluoro-5-vinyl-pyridin-2-ylamine
    • SCHEMBL3412221
    • EN300-7636382
    • Inchi: 1S/C7H7FN2/c1-2-5-4-10-7(9)3-6(5)8/h2-4H,1H2,(H2,9,10)
    • InChI Key: AWBJOOLZCYHXCJ-UHFFFAOYSA-N
    • SMILES: C1(N)=NC=C(C=C)C(F)=C1

Computed Properties

  • Exact Mass: 138.05932639g/mol
  • Monoisotopic Mass: 138.05932639g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.200±0.06 g/cm3(Predicted)
  • Boiling Point: 250.7±40.0 °C(Predicted)
  • pka: 6.04±0.37(Predicted)

5-ethenyl-4-fluoropyridin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR028558-50mg
5-ethenyl-4-fluoropyridin-2-amine
1185767-17-2 95%
50mg
$325.00 2025-02-15
Enamine
EN300-7636382-0.05g
5-ethenyl-4-fluoropyridin-2-amine
1185767-17-2 95%
0.05g
$218.0 2024-05-22
1PlusChem
1P0284WW-1g
5-ethenyl-4-fluoropyridin-2-amine
1185767-17-2 95%
1g
$1228.00 2023-12-26
1PlusChem
1P0284WW-100mg
5-ethenyl-4-fluoropyridin-2-amine
1185767-17-2 95%
100mg
$465.00 2023-12-26
1PlusChem
1P0284WW-500mg
5-ethenyl-4-fluoropyridin-2-amine
1185767-17-2 95%
500mg
$971.00 2023-12-26
1PlusChem
1P0284WW-5g
5-ethenyl-4-fluoropyridin-2-amine
1185767-17-2 95%
5g
$3439.00 2023-12-26
Enamine
EN300-7636382-0.5g
5-ethenyl-4-fluoropyridin-2-amine
1185767-17-2 95%
0.5g
$735.0 2024-05-22
Enamine
EN300-7636382-10.0g
5-ethenyl-4-fluoropyridin-2-amine
1185767-17-2 95%
10.0g
$4052.0 2024-05-22
1PlusChem
1P0284WW-50mg
5-ethenyl-4-fluoropyridin-2-amine
1185767-17-2 95%
50mg
$322.00 2023-12-26
Enamine
EN300-7636382-0.1g
5-ethenyl-4-fluoropyridin-2-amine
1185767-17-2 95%
0.1g
$326.0 2024-05-22

Additional information on 5-ethenyl-4-fluoropyridin-2-amine

Introduction to 5-ethenyl-4-fluoropyridin-2-amine (CAS No: 1185767-17-2)

5-ethenyl-4-fluoropyridin-2-amine, identified by the Chemical Abstracts Service Number (CAS No) 1185767-17-2, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit diverse biological activities, making it a valuable scaffold for drug discovery and development. The presence of both an ethenyl (vinyl) group and a fluorine substituent in its structure imparts unique electronic and steric properties, which can be leveraged to modulate its interactions with biological targets.

The fluoropyridine core of 5-ethenyl-4-fluoropyridin-2-amine is a privileged structure in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability in drug molecules. The fluorine atom, in particular, plays a crucial role in tuning the pharmacokinetic properties of compounds, including their bioavailability, lipophilicity, and resistance to enzymatic degradation. Recent studies have highlighted the importance of fluorinated pyridines in the design of small-molecule inhibitors targeting enzymes involved in critical biological pathways.

In the context of contemporary drug discovery, 5-ethenyl-4-fluoropyridin-2-amine has been explored as a potential lead compound for developing novel therapeutic agents. Its structural features make it a versatile building block for synthesizing analogs with tailored pharmacological profiles. For instance, the ethenyl group provides a site for further functionalization, allowing chemists to introduce additional substituents that can enhance target specificity or improve pharmacokinetic properties.

One of the most compelling aspects of 5-ethenyl-4-fluoropyridin-2-amine is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways and are frequently implicated in various diseases, including cancer. The fluoropyridine moiety can be designed to interact with the ATP-binding pocket of kinases, thereby inhibiting their activity. Preliminary studies have suggested that derivatives of this compound may exhibit potent inhibitory effects against certain kinases, making them promising candidates for further investigation.

Another area where 5-ethenyl-4-fluoropyridin-2-amine shows promise is in the development of antiviral agents. The structural motif of this compound has been shown to mimic natural substrates or inhibitors of viral enzymes, providing a basis for designing drugs that can disrupt viral replication cycles. Specifically, the fluorine atom can enhance binding interactions with viral proteins, while the ethenyl group can serve as a handle for further chemical modifications to optimize antiviral activity.

The synthesis of 5-ethenyl-4-fluoropyridin-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by functional group interconversions. The introduction of the ethenyl group typically involves vinylation reactions, which can be achieved through various methods such as palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom necessitates conditions that prevent its elimination or substitution, often requiring protective groups or specialized reaction conditions.

In recent years, computational chemistry has played an increasingly important role in the design and optimization of compounds like 5-ethenyl-4-fluoropyridin-2-amine. Molecular modeling techniques allow researchers to predict the binding modes of this compound with biological targets and identify key interactions that contribute to its potency. These insights can guide the synthesis of more effective derivatives by highlighting regions for structural modification.

The pharmacological evaluation of 5-ethenyl-4-fluoropyridin-2-amines has revealed several promising candidates with potential therapeutic applications. In vitro assays have demonstrated their ability to inhibit the activity of various enzymes and receptors relevant to human health. For example, some derivatives have shown inhibitory effects against cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often dysregulated in cancer cells.

Furthermore, preclinical studies have begun to explore the pharmacokinetic properties of 5-ethenyl-4-fluoropyridinamides, assessing their absorption, distribution, metabolism, excretion (ADME) profiles. These studies are crucial for understanding how these compounds will behave in vivo and for identifying potential liabilities that need to be addressed before moving into clinical trials.

The versatility of 5-(Ethenyl)-4-(fluoropyridin)-2-amines as chemical probes has also led to their use in mechanistic studies aimed at understanding drug-receptor interactions at a molecular level. By employing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can visualize how these compounds bind to their targets and gain insights into their mode of action.

In conclusion, 5-(Ethenyl)-4-(fluoropyridin)-2-amines, including compounds like those with CAS No 118576717 2 , represent an exciting area of research with significant potential for advancing therapeutic interventions across multiple disease areas. Their unique structural features make them valuable scaffolds for drug discovery efforts aimed at developing safer and more effective treatments for human diseases.

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